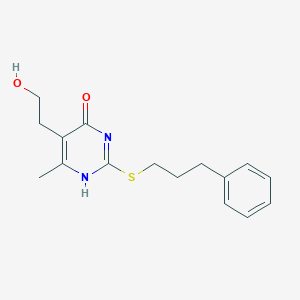
5-(2-hydroxyethyl)-6-methyl-2-(3-phenylpropylsulfanyl)-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “5-(2-hydroxyethyl)-6-methyl-2-(3-phenylpropylsulfanyl)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it of interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-(2-hydroxyethyl)-6-methyl-2-(3-phenylpropylsulfanyl)-1H-pyrimidin-4-one” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of multi-branched chain high carbonic acid involves specific steps and conditions .
Industrial Production Methods: Industrial production methods for compound “this compound” are designed to optimize yield and purity. These methods often involve large-scale chemical reactions under controlled conditions to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “5-(2-hydroxyethyl)-6-methyl-2-(3-phenylpropylsulfanyl)-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions involving compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. Detailed information on these products can be found in scientific databases and publications .
Applications De Recherche Scientifique
Compound “5-(2-hydroxyethyl)-6-methyl-2-(3-phenylpropylsulfanyl)-1H-pyrimidin-4-one” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate biological pathways and molecular interactions. In medicine, it is explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of compound “5-(2-hydroxyethyl)-6-methyl-2-(3-phenylpropylsulfanyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context. Detailed studies on its mechanism of action are available in scientific literature .
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
These similar compounds can be identified and analyzed using databases such as PubChem and ChemMine Tools .
Propriétés
IUPAC Name |
5-(2-hydroxyethyl)-6-methyl-2-(3-phenylpropylsulfanyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12-14(9-10-19)15(20)18-16(17-12)21-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,19H,5,8-11H2,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEGSPMWLZHPJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)SCCCC2=CC=CC=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)SCCCC2=CC=CC=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-{3-[(3-ethoxypropyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid hydrochloride](/img/structure/B7850486.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B7850496.png)
![2-[(2Z)-2-[[3-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B7850508.png)
![2-[(2E)-2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850514.png)
![2-[(2E)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850520.png)
![2-[(2E)-2-[(5-bromo-2-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850530.png)
![2-[(2E)-2-[(4-benzoyloxy-3-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850538.png)
![2-[(2E)-2-[(3-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850544.png)
![2-[(2E)-2-[(2-butoxynaphthalen-1-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850545.png)
![methyl 4-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoate](/img/structure/B7850558.png)
![2-[2-(4-chlorophenoxy)ethylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850567.png)
![2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850588.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850591.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850592.png)
